Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Description
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQMPOFCRGJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291177 | |
| Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26843-47-0 | |
| Record name | NSC73663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation of 1,4-Dimethylene Cyclohexane Derivatives
A key synthetic approach involves the oxidation of 1,4-dimethylene cyclohexane in the presence of transition metal catalysts to form bicyclo[2.2.2]octane derivatives bearing oxo-substituents, which are precursors to the dicarboxylic anhydride structure. The procedure includes:
- Treatment with oxidizing agents under catalysis by metals such as cobalt or ruthenium.
- Use of halogenation agents like alkali halides (NaCl, KBr, KI) and inorganic acid halides (SOCl₂, POCl₃, PBr₃).
- Application of strong acids such as 100% phosphoric acid, polyphosphoric acid, or sulfuric acid at elevated temperatures (80–150°C).
This method facilitates the formation of bicyclo[2.2.2]octane intermediates that can be further converted into the anhydride by subsequent oxidation or cyclization steps.
Conversion from Dicarboxylic Acid Precursors via Oxidative Cyclization
Another well-documented route starts from bicyclo[2.2.2]octane-2,3-dicarboxylic acid, which upon mild hydrolysis and oxidative treatment can be cyclized into the corresponding anhydride. Key points include:
- Use of lead tetraacetate and pyridine for oxidative bisdecarboxylation, which can generate bicyclo[2.2.2]octenone intermediates.
- The dicarboxylic acid is first prepared by hydrolysis of suitable bicyclic precursors.
- Subsequent oxidative cyclization leads to the formation of the anhydride ring.
This approach has been shown to yield the anhydride in moderate to good yields, though some volatility and purification losses may occur.
Catalytic Hydrogenation and Rearrangement Considerations
Following oxidative steps, catalytic hydrogenation with nickel or other catalysts can be employed to saturate double bonds and stabilize bicyclic keto-anhydride intermediates. This step is crucial to:
Use of Phosgene and Related Reagents for Anhydride Formation
Phosgene (COCl₂) or related reagents such as thionyl chloride (SOCl₂) are often employed to convert dicarboxylic acids or their derivatives into the corresponding anhydrides. This involves:
Hydroformylation and Reductive Amination as Optional Steps
Additional functionalization steps may be included in the synthetic sequence, such as:
- Hydroformylation using carbon monoxide and hydrogen with cobalt or ruthenium catalysts under high pressure (5–300 bar) and elevated temperatures (90–250°C) to introduce aldehyde groups.
- Reductive amination to modify the bicyclic framework before or after anhydride formation, expanding the scope of derivatives accessible from the bicyclo[2.2.2]octane core.
Summary Table of Key Preparation Methods
Detailed Research Findings
The patent WO2019075004A1 outlines a novel synthetic procedure starting from 1,4-dimethylene cyclohexane, employing transition metal catalysts for oxidation, followed by halogenation and acid treatment to yield bicyclo[2.2.2]octane derivatives. Subsequent treatment with phosgene or hydroformylation allows for the formation of the dicarboxylic anhydride or related compounds.
Canadian Journal of Chemistry research demonstrates the use of lead tetraacetate and pyridine for oxidative bisdecarboxylation of bicyclo[2.2.2]octane dicarboxylic acids to bicyclo[2.2.2]octenone intermediates, which upon catalytic hydrogenation yield the saturated this compound. The study also notes challenges with volatility and purification losses during isolation.
The use of catalytic hydrogenation with bis(triphenylphosphino)nickel dicarbonyl was found to give near-quantitative yields of the saturated bicyclic anhydride without rearrangement, indicating a reliable method for final product formation.
Additional synthetic routes involve dihydroxylation and peroxide bond reduction in related bicyclic systems, which may inform alternative pathways or functional group manipulations relevant to bicyclo[2.2.2]octane derivatives.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride can undergo nucleophilic substitution reactions, where nucleophiles replace one of the anhydride groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the anhydride under mild conditions to form amides and esters, respectively.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,3-diol.
Substitution: Bicyclo[2.2.2]octane-2,3-dicarboxamide or bicyclo[2.2.2]octane-2,3-dicarboxylate esters.
Scientific Research Applications
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride exerts its effects involves its ability to undergo various chemical transformations. Its rigid structure and reactive anhydride groups make it a versatile intermediate in chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to other bicyclic and monocyclic anhydrides (Table 1):
Key Structural Insights :
Reactivity and Stereochemical Outcomes
- Epoxidation : Bicyclo[2.2.2]octene anhydride forms exo-epoxides due to steric hindrance, similar to its [2.2.1]heptene counterpart. In contrast, other bicyclic systems (e.g., compound IV in ) yield endo-epoxides, highlighting the role of ring size and substituent positioning .
- Retro-Diels–Alder Reactions : Himic anhydride ([2.2.1]) undergoes thermal equilibration between endo and exo isomers, a process studied in undergraduate labs . The [2.2.2] analog’s higher stability may reduce such isomerization under similar conditions.
Biological Activity
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (BCDA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of BCDA, focusing on its mechanisms of action, biochemical interactions, and applications in drug development.
Chemical Structure and Properties
BCDA is characterized by its bicyclic structure, which allows it to participate in various chemical reactions, particularly those involving nucleophiles such as amines and alcohols. The anhydride functionality enables it to form esters and amides, making it a versatile building block in organic synthesis .
Target Interactions
BCDA's primary mode of action involves its ability to form covalent bonds with biological macromolecules. This can lead to enzyme inhibition or activation, depending on the specific target. For example, BCDA can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding .
Biochemical Pathways
The compound has been shown to influence several cellular processes, including:
- Cell Signaling : BCDA can modify key signaling proteins, leading to altered gene expression and metabolic changes.
- Gene Expression : By interacting with transcription factors or other regulatory proteins, BCDA can induce changes in gene expression .
Biological Activity
Research indicates that BCDA exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated that BCDA derivatives can inhibit the growth of various cancer cell lines. For instance, certain bicyclic derivatives showed significant cytotoxicity against B-16 melanoma cells .
- Neuroactive Properties : Some studies have suggested that BCDA derivatives may affect neurotransmitter systems, influencing levels of neutral amino acids in the cerebral cortex .
- Antiviral Potential : Dihydroxylated derivatives of BCDA have been explored as scaffolds for antiviral agents due to their ability to interact with viral proteins .
Case Studies
-
In Vitro Cytotoxicity Studies
A study examined the effects of BCDA on B-16 melanoma cells. The results indicated that at low concentrations, BCDA exhibited minimal toxicity while significantly inhibiting cell proliferation at higher doses (IC50 values reported between 0.093 ng/mL and 0.10 ng/mL) . -
Neurotransmitter Modulation
Research involving 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid demonstrated its selective disturbance of amino acid levels in neuronal cultures, suggesting potential applications in neuropharmacology .
Summary of Findings
Q & A
Q. What are the key synthetic methodologies for preparing Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride and its derivatives?
Methodological Answer: The synthesis involves a Diels-Alder reaction between 1,3-cyclohexadiene and chloromaleic anhydride, followed by hydrogenation. For example:
Diels-Alder Reaction : Reflux equimolar amounts of 1,3-cyclohexadiene and chloromaleic anhydride in ethyl acetate to yield cis-2-chlorobicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Sublimate the product at 100°C under reduced pressure for purification .
Hydrogenation : Catalytic hydrogenation (3 atm H₂, Adams PtO₂ catalyst) of the unsaturated intermediate produces cis-2-chlorothis compound. Yield optimization requires precise temperature control and catalyst loading .
Q. How can NMR spectroscopy resolve structural ambiguities in bicyclic anhydride derivatives?
Methodological Answer: 1H and 13C NMR are critical for distinguishing endo vs. exo configurations and verifying ring strain effects. For example:
- Chemical Shifts : Downfield shifts in carbonyl carbons (170–180 ppm) confirm anhydride functionality.
- Coupling Constants : Vicinal coupling (J = 8–10 Hz) in norbornene systems helps identify stereochemistry .
- Variable Temperature NMR : Detects dynamic processes like ring-flipping in constrained bicyclic systems .
Advanced Research Questions
Q. How do steric and electronic factors dictate stereochemical outcomes in epoxidation reactions?
Methodological Answer: Epoxidation of this compound predominantly yields the exo-epoxide due to steric hindrance at the endo face. Key steps:
Reagent Selection : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C for controlled reactivity.
Steric Analysis : Molecular modeling (e.g., DFT calculations) predicts preferential attack at the less hindered exo face, avoiding clashes with the bicyclic framework .
Validation : Compare experimental results (e.g., X-ray crystallography) with computational predictions to confirm steric dominance over electronic effects .
Q. What strategies enable enantioselective synthesis using bicyclic anhydrides?
Methodological Answer: Chiral resolution or asymmetric catalysis can achieve enantioselectivity:
Pro-Chiral Fission : Use chiral amines (e.g., (R)-1-phenylethylamine) to resolve racemic mixtures via diastereomeric salt formation. Monitor enantiomeric excess (ee) by chiral HPLC .
Catalytic Asymmetric Ring-Opening : Employ Lewis acid catalysts (e.g., Ti(OiPr)₄ with binaphthol ligands) to control stereochemistry during polymerization or functionalization .
Q. How does this compound enhance thermal stability in polyesters?
Methodological Answer:
Polymer Synthesis : Co-polymerize the anhydride with aromatic diamines (e.g., 4,4′-oxydianiline) via step-growth polymerization. Optimize molar ratios (1:1–1:4) to balance rigidity and processability .
Thermal Analysis :
Q. What mechanistic insights govern the pyrolysis of bicyclo-derived esters?
Methodological Answer:
Ester Preparation : React this compound with 3-phenylprop-2-en-1-ol using butylstannoic acid catalysis (1% w/w) under solvent-free conditions .
Pyrolysis Conditions : Heat at 10°C/min under N₂. Monitor mass loss and gas evolution via TGA-FTIR.
Mechanistic Probes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
